5,7-diethoxyquinazolin-4(3H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14N2O3 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
5,7-diethoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H14N2O3/c1-3-16-8-5-9-11(10(6-8)17-4-2)12(15)14-7-13-9/h5-7H,3-4H2,1-2H3,(H,13,14,15) |
InChI Key |
NLTUSZNIJMXNKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C(=C1)OCC)C(=O)NC=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5,7 Diethoxyquinazolin 4 3h One
Established Synthetic Pathways to 5,7-Diethoxyquinazolin-4(3H)-one
The traditional synthesis of quinazolin-4(3H)-ones, including the 5,7-diethoxy substituted derivative, typically relies on well-established cyclization reactions of appropriately substituted anthranilic acid or anthranilamide precursors.
Conventional Reaction Schemes and Reagents
A plausible and conventional route to this compound involves the cyclization of a 2-amino-4,6-diethoxybenzoic acid derivative. One of the most classic methods is the Niementowski quinazoline (B50416) synthesis , which involves the condensation of an anthranilic acid with an amide at high temperatures. wikipedia.orgnih.gov For the synthesis of the unsubstituted quinazolin-4(3H)-one, this involves heating anthranilic acid with formamide (B127407). nih.gov
A closely related and widely practiced method involves the reaction of a substituted 2-aminobenzamide (B116534) with a suitable one-carbon source. For instance, the synthesis of the analogous 6,7-dimethoxyquinazolin-4(3H)-one has been achieved by heating ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate with formamide. nih.gov This suggests a direct parallel for the synthesis of the target compound, starting from an appropriately substituted 2-amino-4,6-diethoxybenzamide.
Another established pathway proceeds via a 2-acylamino-benzoic acid intermediate, which is then cyclized. For example, 2-amino-4,5-dimethoxybenzoic acid can be acylated with acetyl chloride or benzoyl chloride to form the corresponding 2-acetamido or 2-benzamido-4,5-dimethoxybenzoic acid. These intermediates can then be cyclized to the corresponding 2-substituted-6,7-dimethoxyquinazolin-4(3H)-ones. chimicatechnoacta.ru To obtain the unsubstituted C2 position of this compound, formylation of 2-amino-4,6-diethoxybenzoic acid followed by cyclization would be the analogous route.
The key starting material for these conventional syntheses is 2-amino-4,6-diethoxybenzoic acid or its corresponding amide. The synthesis of the dimethoxy analog, 2-amino-4,5-dimethoxybenzoic acid, has been reported via the reduction of the corresponding nitrobenzoic acid. organic-chemistry.org A similar approach could be employed for the diethoxy analog.
A general representation of a conventional synthetic approach is outlined below:
Scheme 1: A plausible conventional synthetic route to this compound.
Optimization of Reaction Conditions and Yields
The optimization of conventional syntheses of quinazolin-4(3H)-ones often focuses on improving yields and reducing reaction times. In the Niementowski reaction, the temperature is a critical parameter, with reactions typically requiring heating between 120 °C and 200 °C. wikipedia.org The choice of solvent can also influence the reaction outcome. While some syntheses are performed neat, high-boiling point solvents can be employed.
For the cyclization of 2-aminobenzamides with formamide, reaction temperatures are also typically high. For example, the synthesis of 6,7-bis-(2-methoxyethoxy)-quinazolin-4(3H)-one from the corresponding ethyl 2-aminobenzoate (B8764639) and formamide was conducted at 165-170 °C for 12 hours. nih.gov The use of microwave irradiation has been shown to significantly accelerate this type of reaction, often leading to higher yields in shorter time frames. nih.gov
The table below summarizes typical conditions for the synthesis of related dialkoxy-substituted quinazolinones, which can be considered as a starting point for the optimization of this compound synthesis.
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
| Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | Formamide | 165-170 °C, 12 h | 6,7-Bis-(2-methoxyethoxy)-quinazolin-4(3H)-one | Not specified | nih.gov |
| 2-Amino-4,5-dimethoxybenzoic acid | Formamide | Heat | 6,7-Dimethoxyquinazolin-4(3H)-one | ~40% | nih.gov |
| 2-Amino-N-substituted benzamides | DMSO, H₂O₂ | 150 °C, 14 h | N-substituted quinazolin-4(3H)-ones | Moderate to good | acs.org |
Novel and Advanced Synthetic Approaches for Quinazolin-4(3H)-one Derivatization Relevant to 5,7-Diethoxy Substitution
Modern synthetic chemistry has introduced a variety of more efficient and environmentally benign methods for the construction of the quinazolin-4(3H)-one core. These approaches are highly relevant for the synthesis of derivatives like this compound.
Multi-Component Reactions
Multi-component reactions (MCRs) offer a powerful strategy for the synthesis of complex molecules in a single step, enhancing efficiency and reducing waste. Several MCRs have been developed for the synthesis of quinazolin-4(3H)-ones.
A common MCR involves the reaction of an isatoic anhydride (B1165640), an amine, and an orthoester. This approach allows for the one-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones in excellent yields, often under solvent-free conditions or with microwave irradiation. rsc.org By using ammonium (B1175870) acetate (B1210297) in place of a primary amine, 2-substituted quinazolin-4(3H)-ones can be obtained. rsc.org This methodology could be adapted for the synthesis of this compound by using a suitably substituted isatoic anhydride derived from 2-amino-4,6-diethoxybenzoic acid.
Another three-component reaction for the synthesis of 3-arylquinazolin-4(3H)-ones involves the reaction of anthranilates, arenediazonium salts, and nitriles. This reaction proceeds smoothly at 60 °C to give moderate to excellent yields of the products. acs.org
The table below provides examples of MCRs for the synthesis of quinazolinone derivatives.
| Component 1 | Component 2 | Component 3 | Conditions | Product | Yield | Reference |
| Isatoic anhydride | Amine | Orthoester | 120 °C, 5 h or MW, 140 °C, 20-30 min | 2,3-Disubstituted quinazolin-4(3H)-ones | Excellent | rsc.org |
| Anthranilate | Arenediazonium salt | Nitrile | 60 °C | 3-Arylquinazolin-4(3H)-ones | Moderate to excellent | acs.org |
Catalytic Synthesis Strategies
A wide array of catalytic systems has been developed to facilitate the synthesis of quinazolin-4(3H)-ones under milder conditions and with greater efficiency. These include both metal-based and metal-free catalysts.
Metal-Catalyzed Syntheses:
Copper Catalysis: Copper catalysts have been extensively used. For instance, a Cu(I)-catalyzed domino reaction of alkyl halides and anthranilamides under air affords 2-substituted quinazolin-4(3H)-ones in good to excellent yields. organic-chemistry.org Another copper-catalyzed method involves the reaction of 2-isocyanobenzoates with amines. organic-chemistry.org
Ruthenium Catalysis: Ruthenium catalysts have been employed for the dehydrogenative and deaminative coupling of 2-aminophenyl ketones and 2-aminobenzamides with amines. nih.gov
Nickel Catalysis: A nickel(II) catalyst has been shown to be effective in the one-pot cascade synthesis of quinazolin-4(3H)-ones via the acceptorless dehydrogenative coupling of o-aminobenzamides with alcohols. rsc.org
Metal-Free Catalysis:
Iodine Catalysis: Molecular iodine has been used as a metal-free catalyst for the oxidative coupling of 2-aminobenzamides with aryl methyl ketones to produce 2-aryl quinazolin-4(3H)-ones. organic-chemistry.org
Salicylic (B10762653) Acid Catalysis: A salicylic acid-catalyzed oxidative condensation of o-aminobenzylamines and benzylamines using atmospheric oxygen has been developed as a green method for synthesizing 2-substituted quinazolines. nih.gov
The following table summarizes various catalytic approaches to quinazolinone synthesis.
| Catalyst | Reactants | Conditions | Product Type | Yield | Reference |
| CuI | Alkyl halide, Anthranilamide | Air | 2-Substituted quinazolin-4(3H)-ones | Good to excellent | organic-chemistry.org |
| [Ni(MeTAA)] | o-Aminobenzamide, Alcohol | - | Substituted quinazolin-4(3H)-ones | High | rsc.org |
| I₂ | 2-Aminobenzamide, Aryl methyl ketone | O₂ | 2-Aryl quinazolin-4(3H)-ones | Up to 73% | organic-chemistry.org |
| Salicylic acid/BF₃·Et₂O | o-Aminobenzylamine, Benzylamine | O₂ | 2-Arylquinazolines | Up to 81% | nih.gov |
Green Chemistry Approaches in Quinazolinone Synthesis
In line with the principles of green chemistry, several environmentally benign methods for quinazolinone synthesis have been reported. These methods focus on the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.
Microwave-assisted synthesis has been widely applied to the preparation of quinazolinones, significantly reducing reaction times and often improving yields compared to conventional heating. nih.govrsc.org
The use of green oxidants is another important aspect. For example, a sustainable method for the synthesis of quinazolin-4(3H)-one has been developed using 2-aminobenzamide with DMSO as a carbon source and hydrogen peroxide (H₂O₂) as a green oxidant. acs.org
Furthermore, the development of recyclable catalysts, such as magnetic nanoparticle-supported catalysts, aligns with green chemistry principles. A magnetic modified graphene oxide supported with copper has been used as a recyclable nanocatalyst for the three-component synthesis of quinazoline derivatives. nih.gov Visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes using fluorescein (B123965) as a photocatalyst is another example of a green and efficient method. chimicatechnoacta.ru
These green approaches offer promising alternatives for the synthesis of this compound, with the potential for reduced environmental impact and increased efficiency.
Derivatization Strategies at Key Positions of the this compound Scaffold
The this compound core, characterized by its fused pyrimidine (B1678525) and benzene (B151609) rings, offers several sites for chemical modification. These positions—notably N-3, C-2, C-6, and C-7—can be functionalized to explore and modulate the molecule's properties. The presence of the electron-donating ethoxy groups at C-5 and C-7 influences the reactivity of the heterocyclic ring system.
Functionalization at the N-3 Position
The nitrogen atom at the N-3 position of the quinazolinone ring is a common site for derivatization. Its nucleophilic character, once deprotonated, or the existing N-H bond allows for the introduction of a wide variety of substituents. This is often achieved through alkylation or acylation reactions.
A typical synthetic route involves the reaction of the N-H group with various electrophiles. For instance, reacting the quinazolinone with alkyl halides in the presence of a base can introduce simple alkyl chains. Another common strategy is the introduction of a linker, such as an ethyl acetate group, which can then be further modified. For example, the S-alkylation of a 2-mercapto-quinazolin-4(3H)-one at position 3, followed by reaction with hydrazine (B178648) hydrate, yields a hydrazide derivative. mdpi.com This acetohydrazide intermediate at the N-3 position is a versatile precursor for creating more complex molecules, such as Schiff bases or other heterocyclic systems. mdpi.com
| Reaction Type | Reagents | Resulting Group at N-3 |
| Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Alkyl group |
| Michael Addition | α,β-Unsaturated ester | Ester-containing alkyl group |
| Acylation | Acid chloride, Base | Acyl group |
| Hydrazide Formation | Ethyl chloroacetate, then Hydrazine hydrate | Acetohydrazide group |
Substitutions at the C-2 Position
The C-2 position of the quinazolinone scaffold is another key site for introducing chemical diversity. The reactivity at this position can be tuned based on the substituent present. A common precursor for C-2 modification is a 2-mercapto or 2-chloro derivative.
For instance, 2-mercapto-quinazolin-4(3H)-ones can be synthesized by reacting the corresponding anthranilic acid derivative with an isothiocyanate. mdpi.com The resulting thiol group can be alkylated to form a thioether, which can then be displaced by various nucleophiles.
Alternatively, a "sulfonyl group dance" has been demonstrated on the related 6,7-dimethoxyquinazoline (B1622564) core, a strategy applicable to the 5,7-diethoxy analog. nih.gov This method involves a 2-chloro-4-sulfonylquinazoline, where treatment with an azide (B81097) nucleophile leads to the replacement of the C-4 sulfonyl group. nih.gov The resulting azide-tetrazole equilibrium then directs the displaced sulfinate to replace the chloride at the C-2 position, effectively installing a sulfonyl group at C-2. nih.gov This 2-sulfonyl group is a valuable intermediate, as it can be subsequently substituted by various nucleophiles, such as amines, allowing for highly regioselective modification at the C-2 position. nih.gov
| Precursor at C-2 | Reaction Type | Reagents | Resulting Group at C-2 |
| Thiol (-SH) | S-Alkylation | Alkyl halide | Thioether (-SR) |
| Thiol (-SH) | Oxidation | Oxidizing agent | Sulfonic acid (-SO₃H) |
| Chlorine (-Cl) | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols | Amino, Alkoxy groups |
| Sulfonyl (-SO₂R) | Nucleophilic Aromatic Substitution (SNAr) | Amines (e.g., pyrrolidine) | Substituted amino group |
Modifications and Elaboration at the C-6 and C-7 Positions
The C-6 and C-7 positions on the benzene ring portion of the scaffold are critical for modulating electronic properties and providing vectors for further substitution. In the case of this compound, these positions are already substituted with ethoxy groups. However, in related quinazoline systems, modifications at these sites have been shown to be crucial for directing biological activity. nih.gov
Research on quinazoline-based kinase inhibitors has demonstrated that tuning the substituents at positions 6 and 7 can lead to significant changes in potency and selectivity. nih.gov While the starting material already has ethoxy groups, these can potentially be modified. For example, O-dealkylation could yield hydroxyl groups, which could then be used for further functionalization, such as forming esters or ethers. Introducing different alkoxy groups or other functionalities at these positions is a key strategy in medicinal chemistry to optimize interactions with biological targets. nih.govmdpi.com
In other quinazoline derivatives, the C-7 position has been functionalized by creating carboxamide derivatives, which serve as handles for introducing larger substituents. nih.gov
Introduction of Pharmacophoric Moieties (e.g., isoxazole (B147169), amino acid chains)
Attaching known pharmacophores to the this compound scaffold is a common strategy to imbue the molecule with specific biological activities.
Isoxazoles: The isoxazole ring is a five-membered heterocycle known for its presence in various biologically active compounds. nih.gov It can be introduced into the quinazolinone structure through several synthetic strategies. One common method involves having a precursor with a reactive group, such as a hydrazide at the N-3 position, which can be reacted with a β-dicarbonyl compound to form a pyrazole, or with other reagents to build the isoxazole ring. Another approach is to synthesize a side chain containing a propargyl group, which can then undergo a [3+2] cycloaddition with a nitrile oxide to form the isoxazole ring.
Amino Acid Chains: Amino acids and peptides can be coupled to the quinazolinone core, typically at the N-3 or C-2 positions, to enhance properties like solubility or to target specific biological pathways. The synthesis usually involves standard peptide coupling reactions. For example, a quinazolinone derivative with a carboxylic acid handle can be activated with coupling agents like HATU or HOBt and then reacted with the amino group of an amino acid ester. Alternatively, an amino-functionalized quinazolinone can be reacted with an N-protected amino acid, followed by deprotection.
Analytical Techniques for Structural Elucidation in Research Context
The characterization and structural confirmation of newly synthesized this compound derivatives rely on a suite of modern analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most crucial tools for the structural elucidation of these derivatives.
¹H NMR provides information about the number of different types of protons and their chemical environments. For a this compound derivative, one would expect to see characteristic signals for the ethoxy groups (a triplet and a quartet), aromatic protons on the quinazoline core, and signals corresponding to any new substituents introduced at the N-3 or C-2 positions. researchgate.net
¹³C NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbon (C-4) and the carbons of the quinazoline ring are indicative of the substitution pattern. researchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the synthesized compound, which in turn allows for the calculation of its elemental formula. This technique provides strong evidence for the identity of a compound by confirming its molecular weight to a high degree of accuracy.
X-ray Diffraction: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous proof of structure. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming connectivity, stereochemistry, and conformation. It is the gold standard for structural confirmation when a suitable crystal can be obtained.
These techniques, often used in combination, provide the comprehensive data necessary to unequivocally confirm the structure of novel this compound derivatives. researchgate.netnih.gov
Pre Clinical Pharmacological Investigations and Molecular Mechanisms of Action
In Vitro Assessment of Receptor and Enzyme Modulation by Quinazolinone Derivatives, including Relevance to 5,7-Diethoxy Substitution
Quinazolinone-based compounds are a well-established class of kinase inhibitors, with numerous derivatives synthesized and evaluated for their therapeutic potential. The specific substitution pattern on the quinazolinone core is a critical determinant of their biological activity, influencing their potency and selectivity for different molecular targets.
The quinazoline (B50416) scaffold is a key pharmacophore in many clinically approved EGFR-TK inhibitors. These agents typically function by competing with ATP for binding to the kinase domain of the receptor, thereby inhibiting the autophosphorylation of tyrosine residues and blocking downstream signaling pathways that promote cell proliferation and survival. The nature and position of substituents on the quinazoline ring play a crucial role in determining the binding affinity and inhibitory potency against EGFR-TK.
No studies reporting the binding affinity (e.g., Ki or IC₅₀ values) of 5,7-diethoxyquinazolin-4(3H)-one for the EGFR-TK have been identified. Such studies would be essential to quantify the compound's potency as an EGFR-TK inhibitor.
There is no available data from in vitro assays demonstrating the ability of this compound to inhibit the phosphorylation of tyrosine residues on EGFR or its downstream substrates.
Molecular modeling and co-crystallography studies are instrumental in elucidating the specific interactions between an inhibitor and the amino acid residues within the kinase domain. No such studies have been published for this compound, which would be necessary to understand its potential mode of binding to EGFR-TK.
While some quinazolinone derivatives have been explored as inhibitors of soluble epoxide hydrolase, an enzyme involved in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs), there is no published research on the sEH inhibitory activity of this compound.
SETD8 is a lysine (B10760008) methyltransferase that plays a role in chromatin regulation and has been investigated as a potential target in oncology. Although some quinazoline-based compounds have been identified as inhibitors of other methyltransferases, there is no evidence to suggest that this compound has been evaluated for its ability to inhibit SETD8.
Monoamine Oxidase (MAO) Inhibition
There is no available scientific literature detailing the inhibitory activity of this compound against either isoform of monoamine oxidase, MAO-A or MAO-B. While other classes of heterocyclic compounds have been investigated as MAO inhibitors, specific studies on this particular quinazolinone derivative are absent.
Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibition
The potential for quinazolin-4(3H)-one derivatives to act as inhibitors of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has been explored for the development of novel immunotherapies. However, no studies were identified that specifically evaluate the inhibitory effect of this compound on ENPP1 or provide any corresponding IC50 values.
Other Receptor Tyrosine Kinase Inhibitory Activities (e.g., CDK2, HER2, VEGFR2, EphA2)
Many quinazolinone derivatives have been synthesized and evaluated as inhibitors of various protein kinases, playing a crucial role in cancer research. A patent for the use of quinazolines as Aurora kinase inhibitors mentions the synthesis of this compound. However, this document does not provide any data on its inhibitory activity against cyclin-dependent kinase 2 (CDK2), human epidermal growth factor receptor 2 (HER2), vascular endothelial growth factor receptor 2 (VEGFR2), or erythropoietin-producing hepatocellular carcinoma receptor A2 (EphA2).
Pre-Clinical In Vitro Biological Activity Studies
Anti-proliferative Effects on Cancer Cell Lines
While the broader class of quinazolin-4(3H)-one derivatives is known to possess anti-proliferative properties against a variety of cancer cell lines, specific data quantifying the effects of this compound are not available. No published research provides IC50 values for this compound against any tested cancer cell lines.
Cell Cycle Analysis
Investigations into how this compound may affect the cell cycle progression in cancer cells have not been reported. Consequently, there is no information on whether this compound induces cell cycle arrest at any specific phase (e.g., G1, S, G2/M).
Apoptosis Induction Pathways
The ability of a compound to induce programmed cell death, or apoptosis, is a key indicator of its potential as an anticancer agent. There are currently no studies available that examine the pro-apoptotic effects of this compound or elucidate the potential molecular pathways involved, such as the intrinsic or extrinsic apoptotic pathways.
Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)
The quinazolin-4(3H)-one scaffold is a well-established pharmacophore known for a wide spectrum of biological activities, including antimicrobial effects. frontiersin.org Derivatives of this core structure have been synthesized and evaluated for their ability to combat various pathogens.
Antibacterial and Antifungal Activity:
Research into quinazolin-4(3H)-one derivatives has demonstrated their potential as antimicrobial agents against a range of bacterial and fungal strains. mdpi.com Studies have shown that modifications to the quinazolinone nucleus can significantly influence its antimicrobial efficacy. For instance, the introduction of a naphthyl radical or an amide group linked to a phenyl ring at certain positions can result in pronounced activity against Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.compharmpharm.ru These structural features are thought to enhance the compound's hydrophobicity, allowing for better penetration of the bacterial cell membrane, and to increase binding affinity to essential enzymes involved in DNA replication and protein synthesis. pharmpharm.ru
In some cases, the conjugation of quinazolinone derivatives with silver nanoparticles has been shown to enhance their antibacterial properties against multi-drug resistant bacteria. nih.gov Specifically, derivatives with electron-donating methoxy (B1213986) groups have demonstrated improved activity when combined with silver nanoparticles. nih.gov
The mechanism of action for some quinazolinone derivatives has been linked to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. mdpi.com
Antiviral Activity:
Certain derivatives of quinazolin-4(3H)-one have exhibited promising antiviral properties. For example, 2,3,6-trisubstituted quinazolinone compounds have been identified as novel inhibitors of Zika virus (ZIKV) replication. nih.gov Further studies on related compounds have shown significant activity against other viruses, including influenza A virus. mdpi.com One derivative, 2-Methylquinazolin-4(3H)-one, demonstrated significant in vitro antiviral activity and was effective in reducing lung injury and inflammation in mice infected with the influenza A virus. mdpi.com The antiviral mechanism of some quinazolinone derivatives is believed to involve the inhibition of viral replication. nih.govmdpi.com
Table 1: Antimicrobial Activity of Selected Quinazolin-4(3H)-one Derivatives
| Compound/Derivative | Target Organism(s) | Observed Effect | Potential Mechanism of Action |
| Naphthyl-substituted quinazolinone | Staphylococcus aureus, Streptococcus pneumoniae | Bacteriostatic effect | Increased hydrophobicity, enhanced binding to enzymes |
| Amide-substituted quinazolinone | Staphylococcus aureus, Streptococcus pneumoniae | Bacteriostatic effect | Increased binding to enzymes involved in DNA replication and protein synthesis |
| 2-hydrazinylquinazolin-4(3H)-one derivatives | Gram-positive and Gram-negative bacteria, fungi | Potent antimicrobial activity | Inhibition of DNA gyrase |
| 2,3,6-trisubstituted quinazolinone | Zika Virus (ZIKV) | Inhibition of viral replication | Not fully elucidated |
| 2-Methylquinazolin-4(3H)-one | Influenza A Virus | Antiviral activity, reduction of lung injury and inflammation | Inhibition of viral replication |
Anti-inflammatory Pathways
The anti-inflammatory potential of quinazolin-4(3H)-one derivatives is a significant area of investigation. These compounds have been shown to modulate key inflammatory pathways, suggesting their utility in treating inflammatory conditions.
The primary mechanism underlying the anti-inflammatory effects of many quinazolinone derivatives involves the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov COX-2 is a pivotal enzyme in the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov By selectively inhibiting COX-2, these compounds can reduce inflammation with potentially fewer gastrointestinal side effects than non-selective NSAIDs.
Furthermore, some quinazolinone derivatives have been found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). researchgate.net This suppression of cytokine production is often linked to the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. researchgate.netmdpi.com The NF-κB pathway is a critical regulator of the expression of numerous inflammatory mediators. mdpi.com
In addition to these mechanisms, certain quinazolinone-7-carboxamide derivatives have been identified as inhibitors of soluble epoxide hydrolase (sEH). nih.gov Inhibition of sEH leads to an increase in the levels of epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory properties. nih.gov
Antioxidant Mechanisms
The antioxidant activity of compounds is often attributed to their ability to scavenge free radicals, thereby preventing oxidative damage to cells. The antioxidant mechanisms of flavonoids, which share some structural similarities with quinazolinones, involve hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). nih.gov These processes neutralize free radicals by forming stable radical adducts. nih.gov
While direct studies on the antioxidant mechanisms of this compound are limited, the general principles of antioxidant activity in related heterocyclic compounds provide a framework for understanding its potential. The presence of electron-donating groups, such as the diethoxy groups in the target compound, could enhance its ability to donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS).
The antioxidant capacity of a compound can be evaluated using various assays, including the ferric reducing antioxidant power (FRAP) and cupric reducing antioxidant capacity (CUPRAC) methods. mdpi.com These assays measure the ability of a compound to reduce metal ions, which is indicative of its electron-donating capacity. mdpi.com
Other Mechanistic Biological Modulations (e.g., Anticonvulsant, Analgesic)
Beyond their antimicrobial and anti-inflammatory effects, quinazolin-4(3H)-one derivatives have demonstrated a range of other biological activities.
Anticonvulsant Activity:
Several derivatives of quinazolin-4(3H)-one have been investigated for their anticonvulsant properties. frontiersin.org For instance, a series of 7-alkoxy-4,5-dihydro- frontiersin.orgmdpi.comnih.govtriazolo[4,3-a]quinoline-1(2H)-one derivatives, structurally related to quinazolinones, have shown significant anticonvulsant activity in animal models. nih.gov One compound from this series exhibited a high protective index against maximal electroshock (MES)-induced seizures in mice, suggesting a favorable safety profile compared to existing anticonvulsant drugs. nih.gov
Analgesic Activity:
The analgesic properties of certain compounds are often linked to their anti-inflammatory mechanisms, such as the inhibition of prostaglandin (B15479496) synthesis. nih.gov Given the established anti-inflammatory effects of quinazolinone derivatives through COX inhibition, it is plausible that they also possess analgesic activity. nih.govnih.gov The inhibition of pro-inflammatory mediators that sensitize nociceptors would contribute to a reduction in pain perception.
In Vivo Pre-Clinical Models for Mechanistic Studies (Animal Models Only, excluding human clinical data)
Exploration of Molecular Targets and Pathways in Disease Models
In vivo studies using animal models are crucial for elucidating the molecular targets and pathways through which this compound and its analogs exert their therapeutic effects.
For instance, in a mouse model of influenza A virus-induced acute lung injury, a quinazolinone derivative was shown to reduce the lung index and decrease the expression of viral proteins and pro-inflammatory molecules. mdpi.com This suggests that the compound's in vivo efficacy is due to a combination of direct antiviral activity and modulation of the host inflammatory response. mdpi.com
In the context of cancer research, quinazolin-4(3H)-one derivatives have been evaluated as inhibitors of various protein kinases that are crucial for tumor growth and angiogenesis. nih.gov In vivo studies would be necessary to validate the antitumor efficacy and to understand the pharmacokinetics and pharmacodynamics of these compounds in a whole-organism setting.
Furthermore, in models of epilepsy, the in vivo evaluation of quinazolinone derivatives has helped to identify compounds with potent anticonvulsant activity and low neurotoxicity. nih.gov These studies are essential for determining the therapeutic window and potential central nervous system side effects.
Biomarker Identification for Mechanistic Assessment
The identification of biomarkers is a key aspect of mechanistic studies in pre-clinical models. These biomarkers can provide insights into the compound's mechanism of action and serve as indicators of its therapeutic efficacy.
In studies of anti-inflammatory quinazolinone derivatives, relevant biomarkers would include the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6), the expression of COX-2, and the activation status of signaling proteins like NF-κB and MAPKs in tissue samples from animal models of inflammation. researchgate.netmdpi.com
For antiviral research, viral load, expression of viral proteins, and levels of antiviral cytokines like interferons would be critical biomarkers to assess the in vivo efficacy of quinazolinone derivatives. mdpi.com
In the context of anticonvulsant activity, electroencephalogram (EEG) recordings can serve as a direct biomarker of brain electrical activity and the compound's ability to suppress seizure-like discharges. nih.gov Additionally, monitoring the levels of neurotransmitters or the expression of ion channels in the brain could provide mechanistic insights.
Structure Activity Relationship Sar Studies
Elucidation of Essential Pharmacophoric Features of 5,7-Diethoxyquinazolin-4(3H)-one Derivatives
The quinazolinone core is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. mdpi.comeipublication.com SAR studies have revealed that the biological activities of quinazolinone derivatives are highly dependent on the nature and position of substituents on the quinazoline (B50416) ring system. mdpi.comnih.gov
Key pharmacophoric features often include:
The Quinazolinone Nucleus: This bicyclic system forms the fundamental scaffold for interaction with biological targets.
Substituents at Position 2: The nature of the group at this position significantly influences activity. For instance, the presence of methyl, amine, or thiol groups can be essential for antimicrobial properties. nih.gov
Substituents at Position 3: A substituted aromatic ring at this position is often crucial for various biological activities, including antimicrobial effects. nih.gov
The Carbonyl Group at Position 4: This group is a key feature of the quinazolinone structure.
The quinazolinone scaffold's versatility allows for diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects, by modifying these key pharmacophoric points. eipublication.com
Impact of Substitutions at Aromatic and Heterocyclic Rings on Biological Activity
The biological profile of quinazolinone derivatives can be finely tuned by introducing various substituents onto the aromatic and heterocyclic rings.
Alkoxy groups, such as the diethoxy groups in this compound, play a significant role in modulating the biological activity of quinazolinone derivatives. The presence of methoxy (B1213986) groups at the 6 and 7 positions of the quinazoline ring has been highlighted as essential for cytotoxic activity in certain anticancer analogues. rsc.org Generally, electron-donating groups, like alkoxy groups, on the quinazolinone ring are considered to enhance anti-tubercular activity. rsc.org
In the context of anti-inflammatory agents, derivatives with electron-releasing groups, such as alkoxy substituents, have shown better activity compared to those with electron-withdrawing groups. mdpi.com Furthermore, in the development of antimalarial compounds, larger alkoxy groups were found to be more beneficial than a methoxy substituent. acs.org The strategic placement of these groups can influence the molecule's lipophilicity, electronic distribution, and ability to form hydrogen bonds, all of which are critical for target interaction.
Substitutions at the nitrogen atoms of the quinazolinone ring, particularly at position 3, are a critical determinant of biological activity. A substituted aromatic ring at the N-3 position is frequently a key requirement for potent antimicrobial activity. nih.gov In some anticonvulsant quinazolinone derivatives, the presence of a 2-aminophenyl group at position 3 was found to increase activity. mdpi.com
The nature of the substituent at N-3 can dramatically alter the compound's pharmacological profile. For instance, in the context of analgesic quinazolinones, replacing an aliphatic group with an aryl group at N-3 enhanced activity, while the presence of electron-withdrawing groups on this aryl substituent generally decreased activity. mdpi.com The incorporation of a nitrogen atom within substituents on the aromatic rings can also be crucial for interactions with biological targets like ABC transporters. nih.gov
Conformational Analysis and its Influence on Ligand-Target Interactions
The three-dimensional conformation of a molecule is a critical factor governing its interaction with a biological target. For quinazoline derivatives, the flexibility and orientation of substituents can significantly impact binding affinity and selectivity. For example, the insertion of a thiophene-2-ylmethanamine at the C-4 position of the quinazoline core was designed to increase conformational flexibility, leading to good antiproliferative activity. mdpi.com
Molecular docking studies are frequently employed to predict the binding conformations of quinazolinone derivatives within the active sites of target proteins. These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govrsc.orgacs.org The conformation adopted by the molecule, including the spatial arrangement of its various functional groups, dictates the feasibility and strength of these interactions. For instance, the phenyl group at position 2 can act as a spacer, and its functionalization can allow for key interactions with specific amino acid residues in the target's binding pocket. nih.gov
Rational Design Principles for Enhanced Selectivity and Potency based on SAR
The insights gained from SAR studies form the basis for the rational design of new quinazolinone derivatives with improved potency and selectivity. By understanding which structural modifications lead to enhanced biological activity, medicinal chemists can design new compounds with a higher probability of success.
Key design principles for quinazolinone derivatives include:
Targeted Substitutions: Introducing specific substituents at key positions (2, 3, 6, 7, and 8) to optimize interactions with the target. nih.govresearchgate.net For example, to enhance selectivity for the HER2 kinase over EGFR, modifications to the aniline (B41778) moiety at C-4 and substituents at C-6 of the quinazoline ring are crucial. nih.gov
Modulation of Physicochemical Properties: Altering lipophilicity and electronic properties through the addition or modification of functional groups to improve pharmacokinetic profiles. acs.org
Introduction of Flexible Linkers: Incorporating flexible chains to allow for optimal positioning of key functional groups within the binding site. mdpi.com
Bioisosteric Replacements: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency or reduce toxicity.
A successful example of rational design involves the development of multi-kinase inhibitors. By designing quinazolinone N-acetohydrazides, researchers tailored the molecules so that the quinazolinone moiety would occupy a specific pocket of the target kinases, while a functionalized phenyl group at position 2 would act as a spacer to interact with key amino acids, leading to potent inhibitory activity. nih.gov This targeted approach, guided by SAR, is fundamental to advancing the therapeutic potential of this compound and its analogues.
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. For 5,7-diethoxyquinazolin-4(3H)-one, DFT could be employed to determine its optimized geometry, electronic structure, and reactivity descriptors. These calculations would provide insights into bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.
Furthermore, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would be crucial. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals would highlight the regions of the molecule most likely to be involved in electron donation (HOMO) and acceptance (LUMO) during chemical reactions.
Other reactivity parameters that could be derived from DFT calculations include:
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface, identifying electrophilic and nucleophilic sites.
While these theoretical approaches are well-established, specific DFT data for this compound has not been reported in the reviewed scientific literature.
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this method would be instrumental in identifying potential protein targets and understanding its mechanism of action at a molecular level.
Identification of Key Binding Residues and Hotspots
Once a potential protein target is identified, molecular docking simulations can pinpoint the specific amino acid residues within the protein's binding site that interact with this compound. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. The identification of these "hotspots" is critical for understanding the basis of molecular recognition and for designing more potent and selective derivatives.
Prediction of Binding Modes and Affinities
Docking algorithms can predict various possible binding poses (modes) of this compound within a protein's active site. Scoring functions are then used to estimate the binding affinity for each pose, typically expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. These predictions are vital for ranking potential drug candidates and prioritizing them for further experimental testing. However, no specific molecular docking studies featuring this compound have been found in published research.
Structure-Based Virtual Screening for Novel Ligands
Structure-based virtual screening (SBVS) is a computational method that involves docking large libraries of chemical compounds against a specific protein target. If a protein target for this compound were known, its binding mode could serve as a template or starting point for an SBVS campaign. The goal would be to identify other molecules from the library that are predicted to bind to the same target with similar or improved affinity. This approach can significantly accelerate the discovery of novel ligands with desired biological activity. The lack of identified targets for this compound precludes any discussion of specific SBVS applications.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model for a class of compounds including this compound, a dataset of structurally related molecules with experimentally determined biological activities would be required.
The process involves:
Calculating Molecular Descriptors: For each molecule in the dataset, a variety of numerical descriptors are calculated that encode its structural, physical, and chemical properties.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
A validated QSAR model could then be used to predict the biological activity of new, untested compounds, including derivatives of this compound, thereby guiding the synthesis of more potent analogues. No QSAR studies specifically incorporating this compound were identified in the literature search.
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. For this compound, an MD simulation could be performed to study its conformational flexibility in a simulated physiological environment (e.g., in water). This would reveal the accessible conformations of the molecule and the stability of its different shapes.
If a protein-ligand complex of this compound were predicted by molecular docking, MD simulations would be essential to assess the stability of the predicted binding pose. By simulating the complex over a period of nanoseconds or longer, researchers can observe how the ligand and protein interact and adapt to each other. Key analyses from an MD simulation include:
Root Mean Square Deviation (RMSD): To assess the stability of the complex over time.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and ligand.
Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bond interactions.
These simulations provide a more realistic and detailed understanding of the binding event than static docking poses. As with the other computational methods, no specific MD simulation studies for this compound are available in the current body of scientific literature.
Pre Clinical Pharmacokinetics and Metabolism Adme Research
Absorption and Distribution Studies in Pre-Clinical Models (e.g., animal models, in vitro permeability assays)
Specific studies detailing the absorption and distribution of 5,7-diethoxyquinazolin-4(3H)-one in preclinical models have not been identified in the available literature. However, the general approach to characterizing these properties for a novel chemical entity would involve a combination of in vitro and in vivo models.
In vitro permeability assays, such as the Caco-2 permeability assay, would likely be employed as an initial screen to predict the oral absorption of the compound. These assays utilize a monolayer of human intestinal epithelial cells to assess the rate and extent of drug transport across the intestinal barrier. The results from such an assay would classify the compound as having low, medium, or high permeability, providing an early indication of its potential for oral bioavailability.
Subsequent in vivo studies in animal models, typically rodents (mice or rats) and sometimes non-rodents (dogs or non-human primates), would be conducted to understand the compound's absorption and distribution profile in a whole organism. Following administration, blood samples would be collected at various time points to determine key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). These parameters would provide insights into the rate and extent of absorption.
Distribution studies would involve analyzing the concentration of the compound and its potential metabolites in various tissues and organs to understand its tissue penetration and potential sites of accumulation.
Metabolic Pathways and metabolite Identification in Pre-Clinical Systems (e.g., liver microsomes, animal tissues)
While direct metabolic studies on this compound are not publicly available, research on structurally similar quinazolinone derivatives provides a strong indication of its likely metabolic fate. The primary routes of metabolism for such compounds typically involve Phase I and Phase II biotransformation reactions, which can be investigated using in vitro systems like liver microsomes.
Liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, are a standard tool for early metabolic profiling. For this compound, the two ethoxy groups at the 5 and 7 positions represent likely sites for Phase I metabolism. The anticipated primary metabolic pathways would be:
O-de-ethylation: The removal of one or both ethyl groups from the ethoxy moieties to form the corresponding hydroxylated metabolites. This is a common metabolic pathway for alkoxy-substituted aromatic rings and is primarily mediated by CYP enzymes.
Hydroxylation: The addition of a hydroxyl group to the quinazolinone ring system or other positions on the molecule.
Following Phase I metabolism, the resulting hydroxylated metabolites would be susceptible to Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion. The most probable Phase II metabolic pathway would be:
Glucuronidation: The attachment of glucuronic acid to the newly formed hydroxyl groups, catalyzed by UDP-glucuronosyltransferases (UGTs).
The identification of these potential metabolites would be achieved using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for the separation and structural elucidation of the parent compound and its metabolites.
Table 1: Postulated Primary Metabolic Pathways for this compound
| Phase | Metabolic Reaction | Potential Metabolite(s) |
| Phase I | O-de-ethylation | 5-hydroxy-7-ethoxyquinazolin-4(3H)-one, 5-ethoxy-7-hydroxyquinazolin-4(3H)-one, 5,7-dihydroxyquinazolin-4(3H)-one |
| Phase I | Hydroxylation | Hydroxylated derivatives of the parent compound or its de-ethylated metabolites |
| Phase II | Glucuronidation | Glucuronide conjugates of the hydroxylated metabolites |
Excretion Mechanisms in Pre-Clinical Species
Specific data on the excretion of this compound is not available. In preclinical studies, the excretion pathways of a compound are typically investigated by administering a radiolabeled version of the compound to animal models and then collecting and analyzing urine, feces, and bile. This allows for the determination of the primary routes of elimination from the body, whether it be renal (urine) or fecal (biliary) excretion.
Given the likely metabolism of this compound to more water-soluble glucuronide conjugates, it is plausible that renal excretion would be a significant route of elimination for its metabolites. The parent compound, being more lipophilic, might also be subject to biliary excretion.
Correlation of Pre-Clinical ADME Data with In Vitro Biological Activity
A critical aspect of preclinical drug development is to establish a correlation between the compound's pharmacokinetic properties and its pharmacological activity. This involves integrating the ADME data with the in vitro potency of the compound.
Advanced Research Applications and Future Directions
Development of Chemical Probes for Target Validation and Mechanistic Studies
The development of chemical probes is a critical step in elucidating the biological function of small molecules and their protein targets. For a compound like 5,7-diethoxyquinazolin-4(3H)-one, a chemical probe would be an invaluable tool for target identification and validation. Such a probe would typically be a modified version of the parent compound, incorporating a reactive group or a reporter tag (like a fluorophore or biotin) to enable covalent labeling or visualization of its binding partners within a cell.
While specific probes for this compound are not documented in current literature, the synthesis of related quinazolinone derivatives suggests this is a feasible and promising research direction. For instance, other quinazolinone-based molecules have been functionalized to serve as probes for various enzymes. The synthesis of this compound itself has been described as an intermediate in the preparation of other kinase inhibitors, indicating that the core structure is amenable to chemical modification. google.com The process often involves leveraging reactive sites on the quinazolinone ring system to attach linkers and tags without abolishing its core binding properties.
A hypothetical chemical probe derived from this compound could be designed to investigate its potential targets, which, based on the broader quinazolinone class, might include kinases, polymerases, or other enzymes.
Integration with Phenotypic Screening for Uncovering Novel Biological Activities
Phenotypic screening, which assesses a compound's effect on cell morphology, proliferation, or function without a preconceived target, is a powerful strategy for discovering novel biological activities. Integrating this compound and its derivatives into phenotypic screening campaigns could unveil unexpected therapeutic applications.
For example, derivatives of the closely related 4-amino-7-chloroquinoline scaffold have been successfully evaluated through in vitro phenotypic screening against Trypanosoma cruzi, the parasite responsible for Chagas disease. This approach allowed for the simultaneous assessment of antiparasitic activity and cytotoxicity, leading to the identification of lead compounds with promising selectivity indices.
A similar strategy could be applied to a library of derivatives based on the this compound scaffold. By screening these compounds across a diverse panel of cell lines, including cancer cells, immune cells, and pathogenic microbes, researchers could identify novel "hit" compounds. Subsequent target deconvolution studies would then be required to identify the molecular mechanisms responsible for the observed phenotypes.
Table 1: Illustrative Phenotypic Screening Data for a Related Quinoline Scaffold
| Compound ID | Target Organism/Cell | Activity (IC₅₀/EC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (SI) | Reference |
| Derivative 7 | T. cruzi amastigotes | - | - | 12.73 | |
| Derivative 3 | T. cruzi epimastigotes | - | - | >9.44 | |
| Derivative 12 | T. cruzi epimastigotes | - | - | >9.44 |
This table illustrates the type of data generated from phenotypic screening of related heterocyclic compounds, highlighting the potential for discovering selective agents.
Exploration of Polypharmacology and Multi-Targeting Approaches
Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly recognized phenomenon in drug discovery. This multi-targeting capability can lead to enhanced efficacy or the potential for drug repositioning. The quinazolinone scaffold is known to be "privileged," meaning it can serve as a basis for ligands binding to a wide range of targets. google.com
Derivatives of the 2-phenylquinazolin-4(3H)-one scaffold, for instance, have been designed as allosteric inhibitors of VEGFR-2, a key protein in angiogenesis, while also exhibiting cytotoxicity against cancer cell lines through the induction of apoptosis. This dual activity highlights the potential for multi-targeting within the broader quinazolinone class.
For this compound, a systematic investigation into its polypharmacology would be a valuable research endeavor. This could involve computational docking studies against a panel of known drug targets, followed by in vitro validation assays. Such an approach might reveal that this compound or its derivatives act on a combination of targets that are synergistically involved in a particular disease pathway, potentially offering a more robust therapeutic effect than a highly selective single-target agent.
Challenges and Opportunities in the Academic Research of this compound and its Derivatives
A significant limitation in the study of this compound is the current lack of focused research. While the broader quinazolinone family is well-studied, this specific analogue remains largely unexplored, leading to a gap in our understanding of its potential in areas like oncology, infectious diseases, or neuroscience. This limitation, however, presents a clear opportunity for academic research groups to pioneer the investigation of this scaffold. Initial studies could focus on synthesizing a small, diverse library of derivatives and screening them against various disease models to identify promising areas for further exploration.
A key challenge in quinazolinone research is elucidating the structure-activity relationship (SAR) and the precise mechanism of action. The "privileged" nature of the scaffold means that small changes to its substituents can lead to significant shifts in biological activity and target preference. For the this compound scaffold, a systematic SAR study would be required. This would involve synthesizing analogues with modifications at various positions of the quinazolinone ring and the ethoxy groups, and then correlating these structural changes with biological activity.
Table 2: Example of SAR Insights from Related Quinazolinone Derivatives
| Scaffold | Key Substituent | Biological Activity | Insight | Reference |
| 4(3H)-QLO | 4-(methoxymethyl)benzoic acid | Antimalarial | Optimal orientation on the right-hand side of the scaffold enhances potency. | google.com |
| 2-phenylquinazolin-4(3H)-one | Bromo-substituents | Cytotoxic | Bromo derivatives showed higher potency than dibromo or dimethyl analogues. |
This table provides examples of how SAR studies on related scaffolds can guide the future investigation of this compound.
Emerging Research Avenues and Untapped Potential of the this compound Scaffold
The untapped potential of the this compound scaffold is considerable. Given the diverse activities of other quinazolinones, several emerging research avenues can be envisioned:
Neurodegenerative Diseases: Some quinazolinone derivatives have shown potential in the context of neurodegenerative diseases. Investigating the neuroprotective or anti-inflammatory properties of this compound derivatives could be a fruitful area of research.
Antiviral and Antimicrobial Agents: The quinazolinone scaffold has been explored for its activity against various pathogens. google.com With the rise of antimicrobial resistance, screening a this compound-based library against a panel of bacteria, fungi, and viruses could lead to the discovery of novel anti-infective agents.
Agrochemicals: Beyond medicine, quinazolinones have found applications as agrochemicals. google.com The this compound scaffold could be explored for potential herbicidal or pesticidal properties.
Q & A
Q. What are the established synthetic routes for preparing 5,7-diethoxyquinazolin-4(3H)-one?
A common method involves modifying the benzoxazinone core through heteroatom substitution. For example, nitrohomoveratric acid is reacted with polyphosphoric acid (PPA) to form an intermediate, which is treated with acetic anhydride to yield 2-methyl-6,7-dimethoxy-3,1-benzoxazine-4-one. Nitrogen substitution via reaction with amino acids or dipeptides under reflux can then produce derivatives . Alternative routes include condensation reactions using aldehydes (e.g., benzaldehyde) in methanol with acetic acid as a catalyst, followed by purification via recrystallization .
Q. How is the structural integrity of this compound confirmed experimentally?
Characterization relies on spectroscopic techniques:
- 1H/13C NMR : Peaks for methoxy (δ ~3.90–3.94 ppm), aromatic protons (δ ~7.23–8.18 ppm), and carbonyl groups (δ ~163 ppm) confirm substitution patterns .
- LCMS : Molecular ion peaks (e.g., m/z 283.25 [M+H]+) validate molecular weight .
- Melting point analysis : Consistency with literature values (e.g., 303–305°C) ensures purity .
Q. What in vitro assays are used to screen quinazolinone derivatives for basic bioactivity?
- Anticholinesterase activity : Ellman’s assay measures acetylcholinesterase (AChE) inhibition via spectrophotometric detection of 5-thio-2-nitrobenzoic acid (TNB) release. IC50 values (e.g., 1.8–4.2 mg/mL) are compared to reference drugs like donepezil .
- Antiamyloid activity : Congo red binding assay quantifies β-amyloid (1-42) aggregation inhibition by monitoring absorbance shifts at 540 nm .
Advanced Research Questions
Q. How do structural modifications at the 2-position influence anticholinesterase activity?
Substituents like glycylglycine or glycylleucine residues enhance AChE inhibition by improving hydrogen bonding and steric complementarity with the enzyme’s active site. Derivatives with these groups exhibit IC50 values surpassing donepezil (e.g., 1.8±0.36 mg/mL vs. 2.4±0.06 mg/mL), as shown in kinetic studies and molecular docking simulations . Conversely, bulky hydrophobic groups may reduce activity due to poor solubility or steric hindrance .
Q. What methodological strategies resolve contradictions in bioactivity data across quinazolinone derivatives?
- Dose-response validation : Replicate assays (≥3 trials) and statistical analysis (e.g., ANOVA with p <0.05 thresholds) minimize variability .
- SAR-driven optimization : Quantitative Structure-Activity Relationship (QSAR) models identify critical pharmacophores (e.g., dipeptide side chains) and guide synthetic prioritization .
- Dual-activity profiling : Compounds with balanced AChE inhibition (IC50 <2.5 mg/mL) and amyloid aggregation reduction (>50%) are prioritized to address multifactorial Alzheimer’s pathology .
Q. How can catalytic systems improve the scalability of quinazolinone synthesis?
Heterogeneous acid catalysts (e.g., zeolites or sulfonated carbon) enhance reaction efficiency by reducing side products. For example, cyclocondensation of anthranilic acid derivatives with aldehydes under catalytic conditions achieves yields >80% while minimizing purification steps . Solvent-free microwave-assisted synthesis further shortens reaction times (e.g., 30 minutes vs. 12 hours) .
Methodological Considerations
- Experimental Design : Use triplicate assays with positive controls (e.g., donepezil for AChE, GV-971 for amyloid) to normalize inter-study variability .
- Data Interpretation : Correlate spectral data (e.g., NMR coupling constants) with stereochemical outcomes to confirm regioselective substitutions .
- Contradiction Management : Cross-validate bioactivity results using orthogonal assays (e.g., Thioflavin T for amyloid kinetics) and computational modeling (e.g., molecular dynamics simulations) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
